Hexacosanedioic acid

Descripción general

Descripción

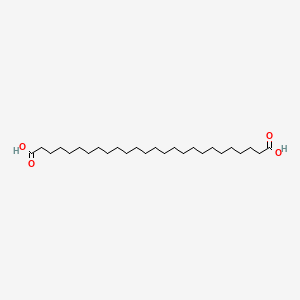

Hexacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula C26H50O4. It is characterized by having two carboxylic acid groups (-COOH) at each end of a 26-carbon atom chain. This compound is part of the α,ω-dicarboxylic acids family and is known for its role in various biochemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexacosanedioic acid can be synthesized through the oxidation of hexacosane, a straight-chain alkane with 26 carbon atoms. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows: [ \text{C26H54} + 2 \text{KMnO4} + 2 \text{H2SO4} \rightarrow \text{C26H50O4} + 2 \text{MnO2} + 2 \text{K2SO4} + 2 \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of long-chain alkanes using specific strains of microorganisms such as Candida tropicalis. This biotechnological approach is advantageous due to its environmentally friendly nature and the ability to produce high yields of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Hexacosanedioic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.

Reduction: Reduction of the carboxylic acid groups can produce the corresponding alcohols.

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) as catalysts.

Amidation: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Hexacosanediol.

Esterification: this compound esters.

Amidation: this compound amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of hexacosanedioic acid. For instance, research involving the extraction of this compound from Withania somnifera (Ashwagandha) demonstrated significant cytotoxic effects against several breast cancer cell lines, including MDA-MB-231 and SKBR3. The study showed that this compound exhibited a dose-dependent inhibition of cell growth, with a notable reduction in live cell confluency at concentrations as low as 25 µg/mL . This positions this compound as a promising candidate for further development into chemotherapy agents.

Anti-inflammatory Applications

this compound has also been investigated for its anti-inflammatory properties. It was found to inhibit phospholipase A2, an enzyme involved in the inflammatory response, suggesting its potential use in treating inflammatory diseases . The structural characteristics of this compound allow it to interact effectively with biological targets, which could lead to the development of new anti-inflammatory drugs.

Biochemical Research

Metabolomics

In metabolomic studies, this compound has been identified as a significant biomarker for various conditions. For example, alterations in serum levels of this compound were observed in patients with pulmonary arterial hypertension (PAH), indicating its potential role in disease pathogenesis . Similarly, it has been implicated in metabolic disorders such as Alström syndrome and Bardet-Biedl syndrome, where its levels correlated with disease progression and metabolic changes .

Lipid Metabolism Studies

this compound is also relevant in studies focusing on lipid metabolism. It serves as a model compound for understanding the dynamics of long-chain fatty acids and their derivatives in biological systems. Its presence in serum and tissue samples can provide insights into lipid profiles associated with various health conditions .

Industrial Applications

Cosmetic Formulations

The unique properties of this compound make it suitable for use in cosmetic formulations. Its emollient characteristics can enhance the texture and feel of skin care products, making it an attractive ingredient for moisturizers and creams.

Biodegradable Polymers

this compound can be utilized in the synthesis of biodegradable polymers. Its dicarboxylic structure allows it to participate in polymerization reactions that yield materials with desirable mechanical properties while being environmentally friendly.

Case Studies and Research Findings

Mecanismo De Acción

Hexacosanedioic acid exerts its effects primarily through its interactions with cellular membranes and metabolic pathways. As a dicarboxylic acid, it can participate in various biochemical reactions, including the β-oxidation pathway, where it is broken down to produce energy. Additionally, its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparación Con Compuestos Similares

Hexacosanedioic acid can be compared with other long-chain dicarboxylic acids such as:

Hexadecanedioic acid (Thapsic acid): A 16-carbon dicarboxylic acid with similar properties but shorter chain length.

Octadecanedioic acid: An 18-carbon dicarboxylic acid with slightly different physical and chemical properties.

Eicosanedioic acid: A 20-carbon dicarboxylic acid with applications in similar fields but differing in chain length and reactivity.

Uniqueness: this compound’s uniqueness lies in its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain dicarboxylic acids. This makes it particularly useful in applications requiring high thermal stability and specific molecular interactions.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can harness its potential for various scientific and industrial purposes.

Actividad Biológica

Hexacosanedioic acid (C26H48O4), also known as hexacosanedioate, is a dicarboxylic acid with significant biological activity that has garnered attention in various fields of research, including cancer biology and metabolic disorders. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its long carbon chain, consisting of 26 carbon atoms with two carboxylic acid functional groups. It belongs to the class of dicarboxylic acids, which are known for their diverse biological roles. The compound is primarily hydrophobic and exhibits low solubility in water, which influences its bioavailability and interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. For instance, a study demonstrated that this compound purified from Withania somnifera fruit exhibited cytotoxic effects on the SKBR3 breast cancer cell line. The compound showed significant inhibition of cell growth at concentrations as low as 25 μg/mL, with an IC50 value determined at 50 μg/mL .

Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines

| Cell Line | Concentration (μg/mL) | % Cell Confluency |

|---|---|---|

| SKBR3 | 12.5 | 80% |

| SKBR3 | 25 | 20% |

| SKBR3 | 50 | 45% |

| Control | - | 98% |

The results indicate that this compound can significantly reduce cell viability in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.

Metabolic Effects

This compound has also been implicated in metabolic pathways. It was identified as a promising marker for disease progression in conditions such as Alström syndrome and Bardet-Biedl syndrome. In these syndromes, altered levels of this compound were correlated with age and metabolic parameters, indicating its role in metabolic dysregulation .

Table 2: Correlation of this compound with Metabolic Parameters

| Parameter | Correlation Coefficient (r) | p-value |

|---|---|---|

| Age (ALMS/BBS) | -0.70 | <0.05 |

| HbA1c | +0.75 | <0.002 |

These findings suggest that this compound could serve as a biomarker for monitoring disease progression and metabolic changes.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it has been suggested that its hydrophobic nature allows it to interact with cellular membranes, potentially influencing signaling pathways related to cell growth and apoptosis.

Antitumor Mechanism

In the context of cancer, this compound may induce apoptosis in tumor cells through various pathways, including modulation of cyclins and apoptotic markers such as Bcl-2 and Bax . This modulation can lead to cell cycle arrest and subsequent cell death, providing a basis for its anticancer activity.

Case Studies

- Breast Cancer Study : A detailed investigation into the cytotoxic effects of this compound on multiple breast cancer cell lines revealed consistent patterns of growth inhibition across different concentrations. The study utilized both MTT assays and Incucyte imaging analysis to assess cell viability .

- Metabolomics Research : In a metabolomics study examining patients with Alström syndrome, researchers found significant alterations in lipid profiles, including decreased levels of this compound correlated with age and metabolic dysfunctions . This suggests that monitoring this compound could provide insights into disease progression.

Propiedades

IUPAC Name |

hexacosanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWZFUFNJNGKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429507 | |

| Record name | Hexacosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-67-1 | |

| Record name | Hexacosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Hexacosanedioic acid in the pharmaceutical and cosmetic industries?

A1: this compound shows promise in the development of formulations targeting skin hyperpigmentation. Research suggests that a compound derived from the calcium tree (Prunus humilis) exhibits skin-lightening properties and may prevent melanin overproduction []. While the exact mechanism of action remains unclear, this compound, or a pharmaceutically acceptable salt thereof, is proposed as a key component in pharmaceutical, health-functional food, and cosmetic compositions aimed at treating or preventing hyperpigmentation disorders [].

Q2: How is this compound synthesized from renewable sources?

A2: this compound can be synthesized from erucic acid, a fatty acid found in rapeseed oil, through a two-step process [, ]. Firstly, erucic acid undergoes self-metathesis using ruthenium-based catalysts. This reaction forms a diunsaturated dicarboxylic acid. Secondly, the double bonds in the diunsaturated dicarboxylic acid are hydrogenated, yielding this compound. This synthesis pathway highlights the potential of utilizing renewable resources like vegetable oils for producing valuable chemical building blocks.

Q3: What are the characteristics of polymers derived from this compound?

A3: this compound serves as a valuable monomer for synthesizing various polyesters with distinct properties [, ]. When polymerized with long-chain alkanediols like hexacosane-1,26-diol, it yields polyesters exhibiting high crystallinity and thermal stability, mirroring properties observed in polyethylene []. Alternatively, polymerizing this compound with shorter-chain alkanediols, such as dodecane-1,12-diol or butane-1,4-diol, results in polyesters with varying melting, crystallization, and degradation temperatures, showcasing the tunability of these materials based on the choice of co-monomers [, ]. These findings emphasize the potential of this compound-based polymers as sustainable alternatives to conventional petroleum-derived plastics.

Q4: Has this compound been identified in natural sources, and if so, what is its potential biological activity?

A4: this compound has been identified in the fruit extract of Withania somnifera, a plant recognized for its medicinal properties []. Researchers successfully isolated and purified this compound from the hexane extract of Withania somnifera fruit using High-Performance Liquid Chromatography (HPLC) []. Furthermore, in vitro studies using Incucytes imaging analysis revealed that the purified this compound exhibited cytotoxic effects against the SKBR3 breast cancer cell line []. This discovery suggests that this compound, found naturally in Withania somnifera fruit, holds potential as a candidate for developing novel chemotherapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.